molecular formula C6H5BrINO2 B1524119 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol CAS No. 1261365-32-5

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

Cat. No. B1524119
M. Wt: 329.92 g/mol
InChI Key: IMXKWIJLBNXVQS-UHFFFAOYSA-N
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Description

“2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol” is a chemical compound with the empirical formula C6H5BrINO2 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant .


Molecular Structure Analysis

The molecular structure of “2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol” is represented by the SMILES string OCc1cc(I)c(O)c(Br)n1 . The InChI key is IMXKWIJLBNXVQS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol” include a molecular weight of 329.92 and a solid form . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 288.7±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol serves as an important intermediate in the synthesis of complex organic molecules. For example, the synthesis of 1,4-bis(4-pyridyl)butadiyne involves a series of reactions starting from bromopyridine derivatives, showcasing the utility of bromo and iodo substituted pyridines in constructing poly-pyridyl compounds (Leopoldo Delia Ciana & A. Haim, 1984). Additionally, the reactivity of bromine atoms in brominated pyridines has been studied, providing insights into the formation of hydroxypyridines through acid hydrolysis, demonstrating the chemical versatility of such halogenated pyridines (J. Wibaut, P. W. Haayman & J. Dijk, 2010).

Catalysis and Ligand Synthesis

Halogenated pyridines are also pivotal in catalysis and as ligands in coordination chemistry. The Cu-catalyzed N- and O-arylation of hydroxypyridines, including those similar to 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol, has been demonstrated, expanding the scope of arylation reactions for such compounds (Ryan A. Altman & S. Buchwald, 2007). Moreover, functionalized bipyridines and terpyridines, potentially derivable from halogenated pyridines, serve as important chelating ligands, highlighting the role of such molecules in the development of supramolecular structures (M. Heller & U. Schubert, 2002).

Material Science and Polymer Chemistry

In material science and polymer chemistry, halogenated pyridines are used as building blocks for designing novel materials. For instance, polydendate ligands bearing substituted bipyridine subunits have been synthesized, which are essential for creating complex coordination compounds and materials with specific properties (L. Charbonnière, N. Weibel & R. Ziessel, 2002). The versatility of these compounds in undergoing various functionalization reactions makes them valuable in the synthesis of multifunctionalized ligands and materials.

Organic Synthesis and Drug Development

In the realm of organic synthesis, halogenated pyridines are key intermediates in the synthesis of a wide array of organic compounds. The reactivity and functionalization of such compounds have been explored in various contexts, leading to the development of new synthetic methodologies and potentially bioactive molecules (Y. Noda & D. Seebach, 1987).

Safety And Hazards

The compound is classified as having acute toxicity (oral) and serious eye damage/eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO2/c7-6-5(11)4(8)1-3(2-10)9-6/h1,10-11H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXKWIJLBNXVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=C1I)O)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401264205
Record name 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol

CAS RN

1261365-32-5
Record name 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261365-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-hydroxy-4-iodo-2-pyridinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401264205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol
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